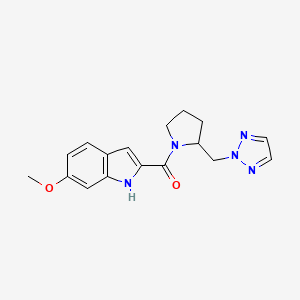

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone

Description

Propriétés

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-24-14-5-4-12-9-16(20-15(12)10-14)17(23)21-8-2-3-13(21)11-22-18-6-7-19-22/h4-7,9-10,13,20H,2-3,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOVMKCHSZFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC3CN4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding can inhibit the function of the enzyme, leading to the various biological activities mentioned above.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has multiple effects at the molecular and cellular level.

Activité Biologique

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone represents a novel class of organic molecules that combines a triazole ring, a pyrrolidine moiety, and an indole structure. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Structural Features

The compound's structure can be broken down into three key components:

- Triazole Ring : Known for its stability and diverse biological activities, including antifungal and antibacterial properties.

- Pyrrolidine Moiety : Often associated with neuroactive compounds, contributing to potential central nervous system effects.

- Indole Structure : Commonly found in many biologically active compounds, including those with anticancer properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties. The following sections summarize key findings related to its activity against different biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds featuring similar structural motifs. For instance:

- Compounds containing triazole and indole structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with indole moieties exhibited IC50 values ranging from 0.7 to 18.3 μM against breast (MCF7) and liver (HepG2) cancer cell lines .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 0.7 ± 0.2 |

| Compound B | HepG2 | 18.3 ± 1.4 |

| Compound C | SGC7901 | 30.0 ± 1.2 |

Antimicrobial Activity

The presence of the triazole ring suggests potential antimicrobial effects. Triazoles are widely recognized for their antifungal properties, which could be relevant for this compound as well. Preliminary computational predictions indicate that the compound may exhibit activity against various pathogens .

Neuroactive Properties

Given the pyrrolidine component, there is potential for neuroactive effects. Compounds with similar structures have been studied for their impact on neurotransmitter systems and cognitive functions .

Case Studies and Experimental Findings

Recent experimental studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- Synthesis and Testing : A series of derivatives were synthesized and tested for their anticancer activity using MTT assays, revealing several compounds with enhanced potency compared to standard treatments .

- Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives inhibit specific kinases involved in cancer progression, indicating a targeted approach to treatment .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar triazole-based compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds often range from 1.95 to 4.24 µM, demonstrating their potency compared to standard chemotherapeutic agents like Pemetrexed (IC50 7.26 µM) .

Case Study:

A recent study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Among these, certain derivatives showed remarkable antiproliferative effects, suggesting that the incorporation of the triazole moiety enhances the overall anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and possess antibacterial activity. The mechanism often involves interference with the biosynthesis of ergosterol in fungal cells, which is crucial for maintaining cell membrane integrity.

Synthetic Methods

The synthesis of this compound typically involves multi-step synthetic routes, including:

- Click Chemistry : A common method for forming the triazole ring through cycloaddition reactions involving azides and alkynes.

- Pyrrolidine Formation : Employing various reagents to introduce the pyrrolidine moiety.

- Indole Modification : Modifying existing indole structures to incorporate the methanone functionality.

These synthetic approaches allow for the optimization of yield and purity, making it feasible for large-scale production .

Pharmacological Insights

The pharmacological profile of this compound suggests potential applications in treating various conditions:

- Cancer Therapy : Due to its ability to inhibit key enzymes involved in DNA synthesis.

- Antimicrobial Treatments : Effective against a range of bacterial and fungal pathogens.

- Neurological Disorders : Potential use as orexin receptor antagonists which may aid in sleep regulation and appetite control .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Methanone Derivatives

(S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone (20)

- Structural Differences : Replaces the triazole group with a pyridinyl-methoxybenzylamine side chain.

- Functional Impact : The pyridine and methoxybenzyl groups enhance affinity for histamine H1/H4 receptors, unlike the triazole in the target compound, which may prioritize different receptor interactions.

2-(1H-Indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

- Structural Differences: Substitutes methanone with ethanone and introduces a pyridazine-oxy group.

- Molecular Weight : 336.4 g/mol (vs. ~380–400 g/mol estimated for the target compound), suggesting differences in pharmacokinetics.

Piperazine and Pyridoindole Analogs

(6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone

- Structural Differences: Replaces pyrrolidine with piperazine and introduces isopropylamino-pyridine.

- Functional Impact: Piperazine’s flexibility may improve binding to G-protein-coupled receptors, while the isopropylamino group enhances solubility via basic nitrogen.

(6-(Dimethylamino)-1H-indol-2-yl)-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

- Structural Differences: Pyrrolidine replaced with tetrahydro-pyridoindole; dimethylamino substituent on indole.

Thienothiophene and Pyrazole Derivatives

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

- Structural Differences: Dual pyrazole-thienothiophene core instead of pyrrolidine-indole.

- Physicochemical Data: Yield: 70% (vs. typical 50–75% for triazole syntheses). IR: 1720 cm⁻¹ (C=O stretch) aligns with methanone bridges in all analogs.

Spectral and Analytical Comparisons

Key Research Findings

- Triazole vs. Pyrazole : Triazole groups (target compound) offer superior metabolic stability over pyrazoles (e.g., 7b) due to reduced oxidative metabolism.

- Pyrrolidine vs. Piperazine : Pyrrolidine’s rigidity may favor selective receptor binding, while piperazine’s flexibility enhances solubility.

- Methoxy Positioning: 6-Methoxyindole (target compound) vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.